[5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester
CAS No.: 1208081-92-8
Cat. No.: VC2710022
Molecular Formula: C13H11F3N2O3
Molecular Weight: 300.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1208081-92-8 |
|---|---|
| Molecular Formula | C13H11F3N2O3 |
| Molecular Weight | 300.23 g/mol |
| IUPAC Name | ethyl 2-[5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]acetate |
| Standard InChI | InChI=1S/C13H11F3N2O3/c1-2-20-11(19)7-10-17-12(21-18-10)8-4-3-5-9(6-8)13(14,15)16/h3-6H,2,7H2,1H3 |
| Standard InChI Key | CVWSQBCVMGBIEN-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC1=NOC(=N1)C2=CC(=CC=C2)C(F)(F)F |
| Canonical SMILES | CCOC(=O)CC1=NOC(=N1)C2=CC(=CC=C2)C(F)(F)F |
Introduction
[5-(3-Trifluoromethyl-phenyl)- oxadiazol-3-yl]-acetic acid ethyl ester is a synthetic organic compound with potential applications in medicinal chemistry and materials science. It belongs to the class of 1,2,4-oxadiazoles, which are heterocyclic compounds known for their diverse biological activities and stability. This compound is identified by its PubChem CID: 71628136 and has the molecular formula with a molecular weight of 300.23 g/mol .
Key Identifiers
Synthesis
The synthesis of this compound typically involves cyclization reactions to form the oxadiazole ring followed by esterification processes to introduce the ethyl acetate group. Common reagents include hydrazides and carboxylic acids or derivatives.
Characterization Techniques
The structure and purity of [5-(3-Trifluoromethyl-phenyl)- oxadiazol-3-yl]-acetic acid ethyl ester are confirmed using:
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NMR Spectroscopy: Proton () and carbon () NMR provide insights into the chemical environment of atoms.
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Mass Spectrometry (MS): Confirms molecular weight.
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Infrared (IR) Spectroscopy: Identifies functional groups.
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X-ray Crystallography: Determines three-dimensional structure when crystalline samples are available.
Biological Significance
Compounds containing the oxadiazole moiety have been widely studied for their biological activities:
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Antimicrobial Properties: Oxadiazoles exhibit strong antibacterial and antifungal activity due to their ability to interfere with microbial enzymes.
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Anti-inflammatory Activity: The trifluoromethyl group enhances lipophilicity, improving drug-like properties.
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Potential as Anticancer Agents: Structural analogs have shown promising results in inhibiting tumor cell growth through mechanisms like enzyme inhibition or DNA interaction .
Although specific biological data for this compound is not available in the cited sources, its structural features suggest similar potential applications.
Applications in Medicinal Chemistry
The presence of a trifluoromethyl group enhances metabolic stability and bioavailability, making this compound a candidate for drug development:
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Drug Design: It can serve as a scaffold for synthesizing derivatives with improved pharmacological profiles.
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ADMET Properties: The compound is expected to follow Lipinski's Rule of Five due to its molecular weight and functional groups.
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